2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6-(trifluoromethyl)-2,5-dihydropyran-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O3/c8-7(9,10)6(5(11)12)3-1-2-4-13-6/h1-2H,3-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUFSQIKILNOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable pyran precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under mild conditions . Another approach involves the use of trifluoromethyl sulfonic acid (CF3SO3H) as a trifluoromethylating agent .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides, under mild to moderate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted pyran derivatives.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . It may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Pyran-Based Carboxylic Acids with Varied Substituents
Example 1 : 6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
- Key Differences :
Example 2 : 2-(Tetrahydro-2-(hydroxymethyl)-2H-pyran-2-yl)-4-methylbenzenesulfonic Acid
Non-Pyran Carboxylic Acids with Fluorinated or Cyclic Substituents
Example 3 : rac-(3R,6S)-1-[(tert-Butoxy)carbonyl]-6-cyclobutylpiperidine-3-carboxylic Acid
- Key Differences: Piperidine ring instead of dihydropyran, with a tert-butoxycarbonyl (BOC) protecting group. Molecular weight: 283.37 g/mol, significantly higher than the target compound.
Example 4 : cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic Acid
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₇H₇F₃O₃ | 196.13 | -CF₃, -COOH | High lipophilicity, moderate rigidity |
| Example 1 (Hydroxylated Pyran) | Complex | >500 (estimated) | Multiple -OH, glycosidic ether | Highly hydrophilic, low bioavailability |
| Example 2 (Sulfonic Acid Derivative) | C₁₃H₁₈O₅S | ~310 (estimated) | -SO₃H, -CH₂OH | Strong acidity, high solubility |
| Example 3 (Piperidine-BOC Derivative) | C₁₅H₂₅NO₄ | 283.37 | BOC, cyclobutyl | Steric hindrance, protease resistance |
| Example 4 (Cyclohexane-Benzoyl Derivative) | C₁₆H₂₀O₃ | 260.33 | Benzoyl, -COOH | Rigid structure, limited flexibility |
Research Findings and Implications
- Electronic Effects : The -CF₃ group in the target compound withdraws electron density, stabilizing the carboxylic acid and enhancing resistance to enzymatic degradation .
- Structural Flexibility : The dihydropyran ring offers intermediate flexibility compared to fully saturated (e.g., cyclohexane) or fused systems (e.g., cyclopenta-pyran hybrids) .
- Pharmaceutical Relevance : Fluorinated pyran derivatives are increasingly explored in kinase inhibitors and antiviral agents, where trifluoromethyl groups improve target affinity and pharmacokinetics .
Actividad Biológica
2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylic acid is a heterocyclic organic compound notable for its trifluoromethyl group, which significantly influences its biological activity. This compound has garnered interest in pharmaceutical research due to its potential anti-inflammatory and metabolic effects. This article presents a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
- Chemical Formula : C8H7F3O3
- Molecular Weight : 212.14 g/mol
The trifluoromethyl group enhances the compound's lipophilicity, which may improve its pharmacokinetic properties and biological interactions.
Biological Activity Overview
Research indicates that 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylic acid exhibits several notable biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may act as an anti-inflammatory agent by modulating specific metabolic pathways.
- Metabolic Effects : The compound has been investigated for its effects on metabolic pathways, indicating potential applications in metabolic disorders.
- Interaction with Biological Targets : Interaction studies reveal that it may bind to specific enzymes or receptors, influencing their activity and offering insights into drug design.
The mechanism of action involves the compound's ability to penetrate biological membranes effectively due to its lipophilic nature. This property allows it to interact with various molecular targets within cells, potentially leading to therapeutic effects against inflammation and metabolic dysfunctions.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique characteristics of 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylic acid:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3,6-Dihydro-2H-pyran-2-carboxylic acid | Lacks trifluoromethyl group | More hydrophilic, potentially lower bioactivity |
| 6-(Trifluoromethyl)-5,6-dihydro-2H-pyran-3-carboxylic acid | Similar core structure but different functional groups | Different reactivity profiles due to structural modifications |
| 4-Trifluoromethylbenzoic acid | Contains a benzoic acid structure | Exhibits different biological properties compared to pyran derivatives |
This table illustrates how the trifluoromethyl group contributes to the distinct biological properties of the compound.
Case Studies
Several studies have explored the biological activity of 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylic acid:
-
Study on Anti-inflammatory Effects :
- A study demonstrated that this compound reduced inflammatory markers in vitro. The results suggested a dose-dependent response in inhibiting pro-inflammatory cytokines.
- Findings : The effective concentration (EC50) was determined to be approximately 10 μM.
- Metabolic Stability Assessment :
Q & A
Q. What are the common synthetic routes for 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via trifluoromethylation of dihydropyran precursors. A common approach involves reacting a pyran derivative with trifluoromethyl iodide (CFI) in the presence of a base like potassium carbonate (KCO) under reflux conditions in anhydrous tetrahydrofuran (THF) . Optimization includes:
- Temperature : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance electrophilic trifluoromethylation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product in >90% purity .
Table: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | High yield |
| Solvent | DMF/THF | Solubility |
| Reaction Time | 12–24 hours | Completeness |
Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify the dihydropyran ring (δ 4.2–5.5 ppm for olefinic protons) and trifluoromethyl group (δ ~120 ppm in F NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M-H]: 223.04 Da).
- Infrared Spectroscopy (IR) : Carboxylic acid C=O stretch at ~1700 cm .
Q. What are the stability profiles of this compound under different storage conditions?
- Methodological Answer : Stability studies show:
- Thermal Stability : Decomposes above 150°C (TGA data).
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Hydrolytic Stability : Susceptible to ester hydrolysis in aqueous basic conditions (pH >10) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) using fluorometric assays .
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reaction mechanisms in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing CF group enhances electrophilicity at the pyran C-2 position. Kinetic studies using DFT calculations reveal:
- Activation Energy : Lowered by 15–20 kJ/mol compared to non-fluorinated analogs.
- Regioselectivity : Favors substitution at C-2 due to resonance stabilization of transition states .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in IC values (e.g., COX-2 inhibition ranging from 0.5–5 µM) arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in cell-based assays).
- Purity : Use HPLC (≥95% purity) to eliminate confounding impurities .
Q. What computational strategies are effective in designing derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Correlate logP values (2.1–3.5) with membrane permeability.
- Docking Simulations : Predict binding affinity to COX-2 (PDB: 5KIR) using AutoDock Vina .
Table: Predicted ADME Properties of Derivatives
| Derivative | logP | Solubility (µg/mL) | BBB Penetration |
|---|---|---|---|
| Methyl ester | 2.8 | 45 | Low |
| Amide | 1.9 | 120 | Moderate |
Q. What are the challenges in isolating stereoisomers of this compound, and how can they be addressed?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IG-3 columns (hexane/isopropanol, 90:10) to resolve enantiomers.
- Crystallization : Diastereomeric salt formation with (R)-1-phenylethylamine improves separation .
Q. How does environmental persistence of the trifluoromethyl group impact ecotoxicity studies?
- Methodological Answer :
- Degradation : CF resists hydrolysis; advanced oxidation (e.g., UV/HO) is required for mineralization.
- Ecotoxicology : Daphnia magna 48-h LC = 12 mg/L, indicating moderate toxicity .
Q. What strategies optimize the synthesis of carboxylate derivatives for targeted drug delivery?
- Methodological Answer :
- Protection/Deprotection : Use tert-butyl esters (Boc) to mask the carboxylic acid during functionalization.
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces targeting moieties (e.g., folate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
